Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
CAS No. |
853313-80-1 |
|---|---|
Molecular Formula |
C19H21FN2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H21FN2O3/c1-10-15(18(24)25-4)16(11-5-6-21-9-12(11)20)17-13(22-10)7-19(2,3)8-14(17)23/h5-6,9,16,22H,7-8H2,1-4H3 |
InChI Key |
KTOOEGIFGWWUON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nitro-to-Fluoro Substitution
Methyl 3-nitropyridine-4-carboxylate undergoes NAS with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 80°C for 1.5 hours, yielding methyl 3-fluoropyridine-4-carboxylate.
Key Data :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Methanol with ammonium acetate yields superior results compared to ethanol or acetonitrile, as demonstrated in. Catalytic amounts of acetic acid (10 mol%) enhance cyclization efficiency.
Temperature and Time
Prolonged reflux (6 hours) improves yields to ~60%, whereas shorter durations (<4 hours) result in incomplete cyclization.
Substrate Ratios
A 1:1:1 molar ratio of aldehyde, cyclohexanedione, and β-ketoester minimizes side products.
Purification and Characterization
Spectroscopic Analysis
-
IR : Strong carbonyl stretches at 1700–1680 cm (ester and ketone).
-
^1\text{H NMR** : Key signals include δ 1.20–1.40 (7,7-dimethyl), δ 2.30 (2-methyl), and δ 8.50–7.30 (pyridyl protons).
-
X-ray Crystallography : Confirms regiochemistry and stereochemistry, as seen in analogous HHQs.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluoropyridine moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Organic Synthesis:
This compound serves as a valuable building block in organic synthesis. Its structure facilitates the creation of more complex molecules through various chemical reactions, including condensation and cyclization reactions. The presence of the fluoropyridine moiety enhances its reactivity and selectivity in synthetic pathways.
2. Biological Activity:
Research has indicated that methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits potential biological activities. Studies have focused on its antibacterial and anticancer properties. The compound's interaction with specific biological targets may lead to the development of new therapeutic agents .
3. Medicinal Chemistry:
The compound is being explored as a candidate for drug development due to its potential efficacy against various diseases. Its structural features allow for modifications that can enhance pharmacological properties while reducing toxicity .
Material Science Applications
1. Advanced Materials Development:
In materials science, this compound is utilized in the formulation of advanced materials with specific properties. Its ability to form stable complexes and its unique electronic characteristics make it suitable for applications in coatings and polymers .
2. Nanotechnology:
The compound's molecular structure enables its use in nanotechnology applications. It can be incorporated into nanocarriers for drug delivery systems or used in the design of nanoscale devices due to its favorable interactions at the molecular level .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions were made at different positions on the molecule to assess their impact on activity against bacterial strains. The findings revealed that certain modifications led to increased antibacterial efficacy compared to the parent compound .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The quinoline core may also play a role in binding to specific sites within biological systems, affecting various pathways.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the quinoline ring is a key determinant of bioactivity. Key analogs include:
Key Observations :
Ester Group Modifications at the 3-Position
The ester group at the 3-position influences pharmacokinetics. The target compound uses a methyl ester , while analogs may employ ethyl or amide groups:
Key Observations :
Key Observations :
- Copper-based catalysts (e.g., DABCO2CuCl4) improve reaction efficiency and sustainability for chlorophenyl derivatives .
- Solvent-free conditions reduce environmental impact but may require higher temperatures .
Crystallographic and Structural Insights
Crystal structures reveal packing patterns and intermolecular interactions:
Key Observations :
- Methoxyphenyl derivatives exhibit strong N–H···O hydrogen bonds, enhancing crystal stability .
Biological Activity
Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853313-80-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The structure includes a hexahydroquinoline core with a carboxylate group and a fluoropyridine substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 853313-80-1 |
| Molecular Formula | C19H21FN2O3 |
| Molecular Weight | 344.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoropyridine derivatives with appropriate carbonyl compounds under controlled conditions to yield high-purity products. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance yield and efficiency during industrial production.
Antiviral Activity
Recent studies have explored the antiviral properties of related quinoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against reverse transcriptase (RT) enzymes associated with HIV. The IC50 values for these compounds indicate their potency in inhibiting viral replication. While specific data for this compound is limited in current literature, its structural analogs suggest potential antiviral activity .
Anticancer Potential
Quinoline derivatives are known for their anticancer properties. Studies have indicated that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways. Although specific studies on this compound's anticancer effects are scarce, its structural characteristics align with those of other known anticancer agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. For example, certain related compounds have shown high affinity towards various enzymes involved in metabolic pathways. The presence of the fluoropyridine moiety may enhance binding interactions due to its electronegative nature .
Case Studies
A comparative analysis of similar compounds reveals the following insights:
| Compound Name | IC50 (µM) | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| NVP (Reference Compound) | 0.13 | 6.7 | 96171 | 14353 |
| Compound 3 (Similar Structure) | 0.63 | 3.1 | 98576 | 31798 |
| Methyl derivative (Hypothetical) | TBD | TBD | TBD | TBD |
Note: Values for methyl derivative are hypothetical based on structural similarities and require empirical validation.
Q & A
Q. What are the established synthetic methodologies for this compound, and what reaction conditions optimize yield?
The synthesis involves multi-step organic reactions, typically employing Hantzsch-type cyclocondensation. Key precursors include β-keto esters and substituted pyridine derivatives. Reaction optimization involves using ammonium acetate as a catalyst in ethanol under reflux (70–80°C) for 12–18 hours, achieving yields of 60–75% after recrystallization. Solvent polarity (e.g., ethanol or acetonitrile) and stoichiometric ratios of precursors (1:1.2 molar ratio of β-keto ester to pyridine derivative) are critical for minimizing side products .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
Structural confirmation relies on:
- 1H/13C NMR : Peaks at δ 2.1–2.3 ppm (methyl groups) and δ 8.1–8.3 ppm (fluoropyridine protons).
- X-ray crystallography : Reveals bond lengths (e.g., C3–N1 = 1.47 Å) and dihedral angles (≈15° between pyridine and quinoline planes). Hydrogen bonding between the carbonyl oxygen (O5) and adjacent NH groups (2.89 Å) stabilizes the crystal lattice .
Q. What preliminary biological screening data exist, and which assays are used to evaluate pharmacological potential?
Screening data include:
- Anticancer activity : IC50 = 8–12 μM in MCF-7 cells via MTT assay.
- Antibacterial effects : MIC = 16 μg/mL against S. aureus using agar diffusion. Assays often target calcium channels (Fluo-4 AM fluorescence) and topoisomerase II inhibition (gel electrophoresis). Activity correlates with electron-withdrawing substituents on the pyridine ring .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-fluoropyridin-4-yl substituent influence reactivity in nucleophilic addition reactions?
The fluorine atom increases electrophilicity at the pyridine C-2 position (LUMO energy reduced by 0.35 eV via DFT calculations), enhancing susceptibility to nucleophilic attack. Steric hindrance from the quinoline core’s methyl groups restricts access to the 5-oxo group, limiting reactivity in bulkier nucleophiles (e.g., tert-butanol vs. methanol). Kinetic studies show a 40% decrease in reaction rate when using sterically hindered nucleophiles .
Q. What crystallographic symmetry operations are observed in its single-crystal structure, and how do they affect intermolecular interactions?
The compound crystallizes in the monoclinic C2/c space group with screw axis symmetry (21 operations). Key interactions include:
Q. How can researchers resolve contradictions in reported bioactivity data, particularly regarding calcium channel modulation?
Discrepancies arise from:
- Protocol variability : Voltage parameters in patch-clamp vs. fluorescence assays.
- Stereochemical purity : Enantiomer A (IC50 = 1.2 μM) shows 10-fold higher activity than enantiomer B in calcium flux assays. Resolution strategies:
- Use HPLC-purified samples (>98% purity).
- Cross-validate with orthogonal assays (electrophysiology and Fluo-4 AM).
- Control stereochemistry via chiral chromatography .
Methodological Considerations
- Stereochemical analysis : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers.
- Data validation : Compare crystallographic data (CCDC deposition codes) with computational models (e.g., Gaussian 16 B3LYP/6-31G*).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
